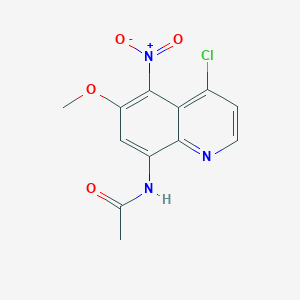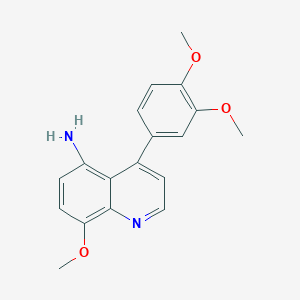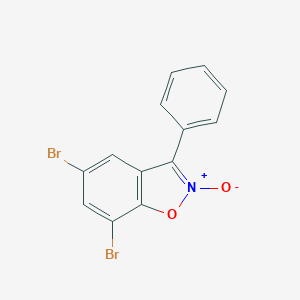![molecular formula C9H6O3 B303352 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 41634-29-1](/img/structure/B303352.png)
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as Meldrum's acid, is an organic compound with the molecular formula C8H8O4. It is a white crystalline powder that is widely used in organic synthesis and medicinal chemistry. Meldrum's acid has a unique structure that makes it a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is based on its ability to act as a nucleophile or an electrophile. In organic reactions, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can act as a nucleophile by donating a pair of electrons to an electrophilic center. It can also act as an electrophile by accepting a pair of electrons from a nucleophilic center. Moreover, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can form stable complexes with metal ions, which can be used as catalysts in various organic reactions.
Biochemical and Physiological Effects:
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has no known biochemical or physiological effects, as it is primarily used in organic synthesis and medicinal chemistry. However, some studies have shown that 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives have potential anti-inflammatory, antimicrobial, and anticancer properties. These properties are attributed to the ability of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives to inhibit specific enzymes or proteins that are involved in these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has several advantages as a reagent in organic synthesis. It is a stable and readily available compound that can be easily synthesized in large quantities. Moreover, it can be used as a building block for the synthesis of a wide range of organic molecules. However, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has some limitations in lab experiments. It is a moisture-sensitive compound that requires careful handling and storage. Moreover, it can react with some functional groups, such as alcohols and amines, which limits its use in some organic reactions.
Direcciones Futuras
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has a promising future in organic synthesis and medicinal chemistry. Some of the future directions for 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid include:
1. Development of new 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives with improved properties, such as increased stability, solubility, and bioavailability.
2. Exploration of new applications of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid in organic synthesis, such as the synthesis of new materials and polymers.
3. Investigation of the biological activity of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives and their potential as therapeutic agents for various diseases.
4. Development of new catalytic systems based on 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid and its derivatives for various organic reactions.
Conclusion:
In conclusion, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is a versatile and widely used reagent in organic synthesis and medicinal chemistry. It has a unique structure that makes it a valuable building block for the synthesis of complex organic molecules. Moreover, it has potential applications in catalysis and drug discovery. Further research on 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid and its derivatives is needed to explore its full potential in various fields of science and technology.
Métodos De Síntesis
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate compound called 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid anhydride, which is then hydrolyzed to give 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid. The yield of this reaction is high, and the product can be purified by recrystallization from water.
Aplicaciones Científicas De Investigación
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and agrochemicals. 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can also be used as a catalyst in organic reactions, such as Michael addition, aldol condensation, and esterification. Moreover, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is a useful reagent for the preparation of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines.
Propiedades
Número CAS |
41634-29-1 |
|---|---|
Nombre del producto |
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
Fórmula molecular |
C9H6O3 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C9H6O3/c1-12-5-2-3-6-7(4-5)9(11)8(6)10/h2-4H,1H3 |
Clave InChI |
BEXDZXZAOSACHG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C2=O |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



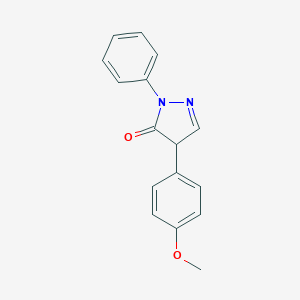
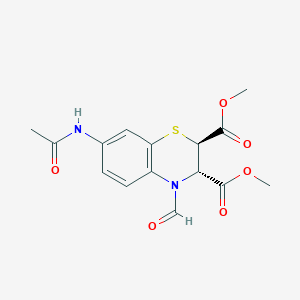
![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
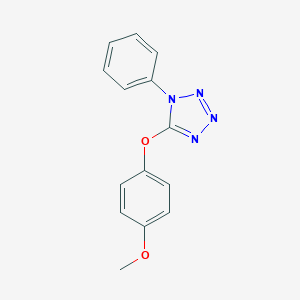
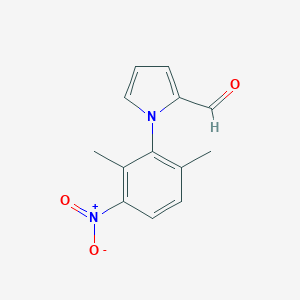
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)
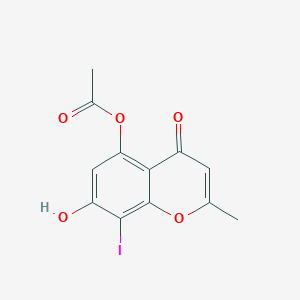
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
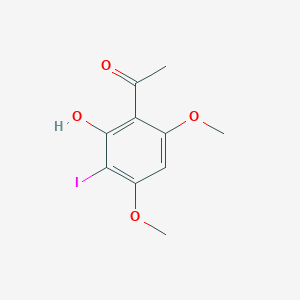
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
